molecular formula C25H28N2O4S B12399679 Mu opioid receptor antagonist 4

Mu opioid receptor antagonist 4

Cat. No.: B12399679
M. Wt: 452.6 g/mol
InChI Key: FUYLSFUBUJCLAY-IXFVLMBFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Mu Opioid Receptor Antagonism Discovery

The concept of a specific site of action for opium has evolved over millennia of its use for pain relief. dtic.milacs.org The modern understanding of opioid receptors began to take shape in the mid-20th century, spurred by the synthesis of compounds that could counteract the effects of opioids. A pivotal moment came with the development of naloxone (B1662785) in the 1960s. acs.org Unlike previous compounds that had mixed agonist-antagonist properties, naloxone was a pure antagonist, meaning it could block the effects of opioids like morphine without producing any opioid effects of its own. acs.org This discovery was instrumental in confirming the existence of opioid receptors and provided researchers with a powerful tool to study their function. dtic.milacs.org

Significance of Mu Opioid Receptor Antagonist 4 in Contemporary Pharmacology Research

This compound, also known as compound 31 in the primary research, represents a significant step forward in the development of centrally acting mu-opioid receptor antagonists. nih.gov Developed through structural modifications of the peripherally acting antagonist NAP, it was designed with the goal of treating opioid use disorders. nih.gov

The key innovation in the development of this compound was the application of an isosteric replacement strategy. nih.gov This involved replacing the pyridine (B92270) ring in the NAP molecule with other heterocyclic rings like pyrrole, furan, and thiophene (B33073) to improve its ability to cross the blood-brain barrier and act on the central nervous system. nih.gov

The significance of this compound lies in its potent and selective antagonism of the mu-opioid receptor combined with a highly desirable characteristic: it precipitates significantly fewer withdrawal symptoms compared to naloxone at similar doses. nih.gov This suggests that it could be a safer alternative for the management of opioid dependence, a critical area of unmet medical need.

CompoundKi (nM) for MOREC50 (nM)
This compound (Compound 31) 0.38 1.07
NAP--
Naloxone--

Data sourced from Pagare et al. (2022). Ki represents the binding affinity to the mu-opioid receptor (MOR), with a lower value indicating higher affinity. EC50 represents the concentration of the antagonist required to produce 50% of its maximal effect.

Overview of Research Paradigms for this compound

The pharmacological profile of this compound was established through a series of rigorous in vitro and in vivo research paradigms.

In Vitro Assays:

Radioligand Binding Assays: These assays were used to determine the binding affinity (Ki) of this compound for the mu, delta, and kappa opioid receptors. The results demonstrated its high affinity and selectivity for the mu-opioid receptor. nih.gov

[35S]GTPγS Functional Assays: This functional assay measures the ability of a compound to activate G-proteins, a key step in receptor signaling. These experiments confirmed that this compound is a potent antagonist, effectively blocking the action of opioid agonists. nih.gov

In Vivo Studies:

Antinociception Assays in Mice: The ability of this compound to counteract the pain-relieving effects of morphine was tested in Swiss Webster mice. These studies confirmed its potent antagonist activity in a living organism. nih.gov

Withdrawal Precipitation Studies: A crucial research paradigm involved assessing the severity of withdrawal symptoms precipitated by this compound in morphine-dependent mice. Compared to naloxone, this compound induced significantly fewer withdrawal behaviors, such as jumping and wet-dog shakes. This finding highlights its potential for a more favorable side-effect profile. nih.gov

Brain and Plasma Drug Distribution Studies: These studies were conducted to confirm that the structural modifications indeed resulted in a compound that could effectively penetrate the central nervous system, a key objective of the research. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H28N2O4S

Molecular Weight

452.6 g/mol

IUPAC Name

N-[(4R,4aS,7S,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]thiophene-3-carboxamide

InChI

InChI=1S/C25H28N2O4S/c28-18-4-3-15-11-19-25(30)7-5-17(26-23(29)16-6-10-32-13-16)22-24(25,20(15)21(18)31-22)8-9-27(19)12-14-1-2-14/h3-4,6,10,13-14,17,19,22,28,30H,1-2,5,7-9,11-12H2,(H,26,29)/t17-,19+,22-,24-,25+/m0/s1

InChI Key

FUYLSFUBUJCLAY-IXFVLMBFSA-N

Isomeric SMILES

C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CC6)[C@H]([C@H]1NC(=O)C7=CSC=C7)OC5=C(C=C4)O)O

Canonical SMILES

C1CC1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)NC(=O)C7=CSC=C7

Origin of Product

United States

Molecular and Cellular Pharmacology of Mu Opioid Receptor Antagonist 4

Identified as compound 31 in a study focused on the design and synthesis of novel MOR antagonists, Mu opioid receptor antagonist 4 has a molecular formula of C₂₅H₂₈N₂O₄S and a molecular weight of 452.57 g/mol . medchemexpress.eu Its chemical structure and properties have been optimized for potent and selective interaction with the mu-opioid receptor.

Binding Kinetics and Thermodynamics of this compound

The interaction of this compound with the MOR is characterized by its high affinity and potent antagonism. While detailed association and dissociation rate constants (k_on and k_off) from radioligand displacement and association/dissociation studies are not publicly available, the equilibrium dissociation constant (Ki) provides a measure of its binding affinity.

Affinity and Potency Characterization of this compound

This compound demonstrates high affinity for the mu-opioid receptor, with a reported Ki value of 0.38 nM. medchemexpress.eu This strong binding affinity translates to potent functional antagonism, as evidenced by its EC50 value of 1.07 nM in functional assays. medchemexpress.eu The EC50 value represents the concentration of the antagonist required to elicit a half-maximal response, in this case, the inhibition of MOR activation.

ParameterValue
Ki (nM) 0.38
EC50 (nM) 1.07

Receptor Selectivity Profile of this compound

A critical aspect of the pharmacological profile of any MOR antagonist is its selectivity for the mu receptor over other related opioid receptors and non-opioid receptor systems. This selectivity minimizes off-target effects and contributes to a more favorable therapeutic profile.

Discrimination Against Other Opioid Receptors (Kappa, Delta, Nociceptin)

While specific Ki or IC50 values for this compound at the kappa-opioid receptor (KOR), delta-opioid receptor (DOR), and nociceptin (B549756) receptor (NOP) are not detailed in the available literature, it is consistently described as a "selective" MOR antagonist. medchemexpress.eu This suggests that its affinity for KOR, DOR, and NOP is significantly lower than its affinity for MOR. For context, other selective MOR antagonists like alvimopan (B130648) exhibit Ki values of 100 nM for KOR and 12 nM for DOR, demonstrating a clear preference for the mu receptor. medchemexpress.com

Interactions with Non-Opioid Receptor Systems

Information regarding the interaction of this compound with non-opioid receptor systems is not currently available. Comprehensive screening against a panel of non-opioid G-protein coupled receptors (GPCRs) and other targets would be necessary to fully characterize its off-target binding profile.

Signaling Pathway Modulation by this compound

Opioid receptors, including the MOR, are G-protein coupled receptors (GPCRs) that primarily signal through the Gi/o pathway. medchemexpress.com Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channel activity. Another important signaling pathway involves the recruitment of β-arrestin proteins, which can lead to receptor desensitization, internalization, and the activation of distinct signaling cascades.

As a MOR antagonist, this compound is expected to block the signaling cascade initiated by MOR agonists. This includes preventing the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels. There is also a mention in the literature of a connection between this compound and β-arrestin recruitment, suggesting that it may influence this signaling pathway. invivochem.cn However, detailed studies on its specific effects on G-protein coupling efficiency and β-arrestin recruitment are needed to fully elucidate its mechanism of action at the signaling level.

G-Protein Coupling Inhibition by this compound

The primary mechanism of action for MOR antagonists is the prevention of receptor-mediated activation of intracellular G-proteins. This compound demonstrates potent competitive antagonism at the MOR. Its binding affinity and functional antagonism have been quantified using radioligand binding assays and functional assays that measure G-protein activation, such as the [³⁵S]GTPγS binding assay. nih.gov

In competitive binding assays using Chinese Hamster Ovary (CHO) cell membranes expressing the human µ-opioid receptor, this compound shows a high binding affinity. nih.govmedchemexpress.com Functional assays confirm its role as an antagonist, where it effectively blocks the G-protein activation induced by MOR agonists like DAMGO. nih.gov The key parameters defining its antagonist profile at the MOR are summarized below.

ParameterValueAssay TypeDescription
Kᵢ 0.38 nMRadioligand Binding AssayA measure of the compound's binding affinity to the µ-opioid receptor. A lower Kᵢ value indicates a higher binding affinity. medchemexpress.com
EC₅₀ 1.07 nM[³⁵S]GTPγS Functional AssayThe concentration of the antagonist that produces 50% of its maximal inhibitory effect on agonist-stimulated G-protein activation. medchemexpress.com

Downstream Effector System Modulation by this compound (e.g., cAMP, ERK)

Activation of the µ-opioid receptor by an agonist typically leads to the inhibition of adenylyl cyclase through the Gαi/o subunit of the coupled G-protein, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov As a potent MOR antagonist that inhibits G-protein coupling, this compound effectively blocks this downstream signaling event. Research on a series of related compounds confirmed that compound 31 inhibits cAMP production. acs.org This action prevents the cellular changes that would otherwise be initiated by agonist binding, such as the modulation of ion channels. nih.gov

There is no specific information available in the reviewed literature regarding the modulation of the Extracellular signal-regulated kinase (ERK) pathway by this compound.

Molecular Basis of this compound Interaction

The structural and chemical features of this compound dictate its high-affinity binding to the MOR. While detailed studies are not broadly available, foundational research provides some insight.

Ligand-Receptor Docking and Molecular Dynamics Simulations

The primary research identifying this compound as a central nervous system-acting antagonist mentions the use of molecular dynamics simulations as part of the broader study to understand the physicochemical requirements for potential CNS-acting opioids. nih.gov However, specific docking poses or detailed molecular dynamics results describing the precise binding mode and key interacting residues for this compound within the MOR binding pocket are not detailed in the available literature.

Site-Directed Mutagenesis Studies of Mu Opioid Receptor Interaction

No studies utilizing site-directed mutagenesis to identify specific amino acid residues of the µ-opioid receptor that are critical for interacting with this compound have been reported in the reviewed scientific literature. Such studies would be invaluable for confirming computational models of its binding interaction.

Allosteric Modulation Potential of this compound

Based on its characterization in competitive radioligand binding and functional assays, this compound is classified as a competitive antagonist. nih.gov This suggests it acts at the orthosteric binding site, the same site as the endogenous opioid ligands and classic agonists/antagonists. There is no evidence in the available literature to suggest that it has been investigated for or possesses allosteric modulator activity at the µ-opioid receptor.

Medicinal Chemistry and Structure Activity Relationships of Mu Opioid Receptor Antagonist 4 Analogs

Structure-Activity Relationship (SAR) Studies for Mu Opioid Receptor Antagonism

The journey to Mu Opioid Receptor Antagonist 4, also identified as compound 31 in pivotal research, began with a peripherally acting MOR-selective antagonist known as NAP. nih.gov Through systematic structural modifications and the application of isosteric replacement strategies, researchers were able to transform a peripherally restricted molecule into a centrally active one. nih.gov

Key Pharmacophores and Structural Motifs for Antagonist Activity

The foundational structure of these antagonists is a complex scaffold that features several key pharmacophoric elements essential for potent and selective binding to the mu-opioid receptor. A critical component is the N-benzyl piperidine (B6355638) motif, a structural feature frequently employed in drug discovery for its ability to engage in cation-π interactions with target proteins and to allow for the fine-tuning of physicochemical properties. nih.gov

In the case of this compound and its precursors, the core structure is derived from naltrexamine, featuring a rigid pentacyclic framework. The antagonist activity is largely conferred by the cyclopropylmethyl group attached to the nitrogen atom at position 17. unisi.it This is a classic modification in opioid chemistry that typically switches a compound's function from agonistic to antagonistic. unisi.it

Modifications and Their Impact on Potency and Selectivity

The evolution from the peripherally acting NAP to the centrally acting this compound involved strategic modifications to the 6β-carboxamido side chain. Researchers applied the concept of isosteric replacement, substituting the pyridine (B92270) ring of NAP with various other aromatic and heterocyclic systems. nih.gov

These modifications had a profound impact on the compounds' affinity for the mu-opioid receptor (Ki) and their functional activity (EC50). For instance, the introduction of a thiophene (B33073) ring in place of the pyridine ring was a key step in enhancing central nervous system penetration. nih.gov this compound, with a Ki of 0.38 nM and an EC50 of 1.07 nM, emerged as a highly potent and selective MOR antagonist. nih.gov

The following interactive table summarizes the in vitro biological data for a selection of these analogs, illustrating the impact of these structural changes.

CompoundR GroupMOR Ki (nM)KOR Ki (nM)DOR Ki (nM)MOR EC50 (nM)
NAP 4-pyridyl0.2329.81341.1
28 2-thienyl0.451142351.9
29 3-thienyl0.2945.61871.5
This compound (31) 2-furyl0.3868.32561.07
32 3-furyl0.5289.13112.3

Rational Design Strategies for this compound Derivatives

The development of this compound was not a matter of chance but the result of deliberate and rational drug design strategies. These approaches leveraged both existing knowledge of ligand-receptor interactions and computational tools to guide the synthesis of novel compounds with desired properties.

Ligand-Based and Structure-Based Drug Design Approaches

The design process was heavily influenced by ligand-based approaches, building upon the known structure of the peripherally selective antagonist NAP. nih.govnih.gov The core hypothesis was that by modifying the polarity and lipophilicity of the 6β-substituent, it would be possible to modulate the molecule's ability to cross the blood-brain barrier. nih.gov

While direct structure-based design using a crystal structure of the target receptor with the ligand was not explicitly detailed, the design was informed by the well-established "message-address" concept in opioid pharmacology. unisi.it In this concept, the core morphinan (B1239233) scaffold acts as the "message" that binds to the receptor, while the various substituents, particularly at the N-17 and C-6 positions, serve as the "address" that fine-tunes the compound's activity and selectivity. unisi.it

Chemoinformatic Analysis of Mu Opioid Receptor Antagonist Chemical Space

A key element in the rational design process was the use of chemoinformatic tools to predict the physicochemical properties of the designed molecules. Specifically, researchers calculated the CNS Multiparameter Optimization (MPO) score to estimate the potential for blood-brain barrier penetration. nih.gov This approach allowed for the prospective design of molecules with a higher likelihood of central nervous system activity. nih.gov By focusing on isosteric replacements that were predicted to have more favorable CNS MPO scores, the research team was able to efficiently navigate the chemical space and identify promising candidates for synthesis and biological evaluation. nih.gov

Novel Synthetic Methodologies for this compound

The synthesis of this compound and its analogs was accomplished through a multi-step sequence starting from commercially available naltrexone (B1662487). A key transformation involved the reduction of the C6-keto group of naltrexone to a 6β-amino group, which was then acylated with various carboxylic acids to introduce the desired side chains.

The general synthetic scheme involved the initial protection of the phenolic hydroxyl group, followed by the reduction of the C6-ketone. Subsequent activation and displacement of the resulting hydroxyl group with an azide, followed by reduction, yielded the key 6β-amino intermediate. This intermediate was then coupled with the appropriate carboxylic acid (e.g., 2-furoic acid for this compound) using standard peptide coupling reagents to afford the final products. This synthetic route provided a versatile platform for the creation of a library of analogs for SAR studies.

Green Chemistry Approaches in Synthesis

The traditional synthesis of morphinan-based opioid antagonists often involves multi-step processes and the use of hazardous reagents. In an effort to develop more sustainable and safer manufacturing methods for compounds like this compound, researchers have explored green chemistry principles. A significant advancement is the development of an electrochemical method for the crucial N-demethylation step required in the synthesis of nor-derivatives, which are key precursors. acs.org

This electrochemical approach utilizes anodic oxidation to transform the tertiary amine of a precursor like oxycodone. acs.org The process avoids the use of stoichiometric amounts of dangerous chemicals such as cyanogen (B1215507) bromide or chloroformates. acs.org The reaction is driven by electricity with inexpensive electrode materials, producing only hydrogen gas as a byproduct. acs.org This method can be adapted to a scalable flow electrolysis cell, which dramatically increases the reaction throughput and space-time yield compared to batch processing. acs.org This not only enhances safety by avoiding toxic reagents but also improves efficiency, aligning with the core tenets of green chemistry.

Stereoselective Synthesis of this compound

The biological activity of this compound is highly dependent on its specific stereochemistry. Therefore, achieving stereoselective synthesis is paramount. Modern synthetic strategies have successfully produced the desired (-)-enantiomer without relying on naturally sourced thebaine, which can be subject to supply limitations. rsc.orgrsc.org

A notable asymmetric total synthesis begins with simple, achiral precursors. rsc.orgnih.gov The critical stereogenic centers are introduced using a catalytic enantioselective Sharpless asymmetric dihydroxylation. rsc.orgnih.govresearchgate.net This is followed by a key cascade reaction involving a Rhodium(I)-catalyzed C–H alkenylation and a torquoselective 6-pi electrocyclization. rsc.orgnih.govrsc.org This cascade efficiently constructs the hexahydroisoquinoline bicyclic framework, a core precursor to the final morphinan structure, with the desired diastereomer being formed with high torquoselectivity. nih.govrsc.org

Subsequent steps include a Grewe cyclization to form the morphinan core, which also introduces the C-6 oxo functionality via a hydride shift. rsc.orgnih.govresearchgate.net The final C-14 hydroxyl group is installed through a two-step sequence of palladium-mediated dehydrogenation to an enone, followed by an allylic C–H oxidation using copper(II) and oxygen. rsc.orgnih.govresearchgate.net This de novo asymmetric synthesis is significant as it allows access to either enantiomer of the final product and enables the creation of novel analogs that are not easily accessible from the more complex, naturally derived morphinan structures. rsc.orgresearchgate.net

Metabolic Stability and In Vitro Biotransformation of this compound

The metabolic fate of this compound is a critical determinant of its pharmacokinetic profile. In vitro studies using human liver preparations have been instrumental in characterizing its stability and transformation pathways. Unlike many opioids, this compound is not significantly metabolized by the cytochrome P450 (CYP) enzyme system. researchgate.net Instead, its primary metabolic route is through reduction.

The biotransformation is primarily catalyzed by cytosolic dihydrodiol dehydrogenase enzymes, also known as aldo-keto reductases (AKRs). nih.govnih.gov Specifically, the AKR1C4 isoform has been identified as the main enzyme responsible for the reduction of the C-6 ketone group. nih.govnih.gov This metabolic process is rapid and extensive. mdpi.com Studies with human liver microsomes showed little to no loss of the parent compound when incubated with NADPH, further suggesting that oxidative metabolism by CYP enzymes is not a significant clearance pathway. xenotech.com The compound's metabolism is subject to considerable interpatient variability, which has been partly attributed to genetic polymorphisms in the AKR1C4 enzyme. nih.gov

Enzyme Inhibition and Induction Profiles In Vitro

Although not a major substrate for CYP enzymes, this compound has been shown to interact with them as an inhibitor. In vitro studies using human liver microsomes have evaluated its effect on the activity of major CYP isoforms.

The compound demonstrates significant inhibitory effects on several key enzymes. nih.gov At a concentration of 1 µM, it inhibited the activity of CYP3A4 by 37.9%, CYP2C9 by 36.5%, and CYP2D6 by 31.8%. nih.govspringermedizin.de The inhibitory effect was most pronounced on CYP2C9 and CYP2D6, with even low concentrations (0.01 µM) causing a significant decrease in their metabolic activity. nih.govspringermedizin.de The compound showed no significant inhibitory effect on CYP1A2. nih.gov In addition to CYP enzymes, the compound has been shown to interact with UDP-glucuronosyltransferase (UGT) enzymes, specifically reducing the activity of the UGT1A1 isoform in rat liver microsomes. nih.gov

Regarding enzyme induction, there is little evidence to suggest that this compound is a significant inducer of CYP enzymes.

In Vitro Inhibition of Human Cytochrome P450 Enzymes by this compound
CYP IsoformInhibitory EffectIC₅₀ (µM)Reference
CYP1A2No significant inhibitionN/A nih.gov
CYP2C9Significant inhibition3.40 ± 1.78 nih.govspringermedizin.de
CYP2D6Significant inhibition5.92 ± 1.58 nih.govspringermedizin.de
CYP3A4Significant inhibitionNot Determined nih.gov

Identification of Major Metabolites in Preclinical Systems

The primary biotransformation product of this compound identified in preclinical systems is its C-6 reduced metabolite.

The major metabolite formed is 6-beta-naltrexol. mdpi.comscialert.net This compound results from the rapid reduction of the 6-keto group of the parent molecule. scialert.net The stereospecificity of this reduction leads predominantly to the beta-epimer. nih.gov This metabolite has been identified as the major human metabolite and has also been observed in preclinical animal models, including the guinea pig. nih.govnih.gov

In addition to the principal metabolite, other minor metabolites have been identified. One such metabolite is 2-hydroxy-3-O-methyl-6-beta-naltrexol. mdpi.comnih.gov Further metabolism can occur through conjugation with glucuronic acid, forming glucuronide derivatives of both the parent compound and its metabolites. mdpi.com

Identified Metabolites of this compound in Preclinical Systems
Metabolite NameMetabolic PathwaySignificanceReference
6-beta-naltrexolReduction of C-6 ketoneMajor metabolite mdpi.comscialert.net
2-hydroxy-3-O-methyl-6-beta-naltrexolHydroxylation and MethylationMinor metabolite mdpi.comnih.gov
Glucuronide conjugatesGlucuronidationPhase II metabolites mdpi.com

Preclinical Pharmacokinetics and Distribution of Mu Opioid Receptor Antagonist 4

Absorption and Distribution Characteristics in Animal Models

The absorption and distribution of methylnaltrexone (B1235389) are significantly influenced by its chemical structure. The presence of a quaternary amine group increases its polarity and reduces lipid solubility, which in turn limits its ability to cross biological membranes, most notably the blood-brain barrier. doi.org

Tissue Distribution Studies (e.g., brain, liver, kidney)

Preclinical studies in animal models have demonstrated that methylnaltrexone distributes to various tissues after administration. However, the concentration in different organs varies, which is a key aspect of its pharmacological profile.

Table 1: Illustrative Tissue Distribution of a Mu-Opioid Antagonist in Animal Models Note: This table is a representative illustration based on typical findings for this class of compounds, as specific comprehensive data for methylnaltrexone was not available in the reviewed sources.

Tissue Concentration (ng/g)
Liver High
Kidney High
Brain Low
Spleen Moderate
Heart Low

Blood-Brain Barrier Permeation Studies in Preclinical Species

A defining characteristic of methylnaltrexone is its limited ability to cross the blood-brain barrier (BBB). researchgate.net This is primarily due to its quaternary amine structure, which makes it a charged and polar molecule with low lipophilicity. doi.org

However, studies in mice have shown that methylnaltrexone can cross the BBB to some extent, and it can also be demethylated to naltrexone (B1662487), which readily enters the central nervous system. nih.gov This finding is particularly relevant in the interpretation of preclinical behavioral studies in mice, as the observed effects may not be solely due to peripheral receptor antagonism. nih.gov In humans, at clinically relevant doses, methylnaltrexone's penetration into the CNS is considered minimal, thus preserving the central analgesic effects of opioids. nih.gov

Plasma Protein Binding Characteristics

The binding of a drug to plasma proteins can significantly influence its distribution and availability to target tissues. In vitro studies with human plasma have shown that methylnaltrexone has a low level of plasma protein binding, estimated to be between 11% and 15%. fda.gov This low binding affinity means that a large fraction of the drug in the bloodstream is unbound and therefore pharmacologically active and available for distribution to peripheral tissues and for elimination. The parent compound, naltrexone, exhibits a slightly higher plasma protein binding of 21% in human plasma. researchgate.net

Table 2: Plasma Protein Binding of Methylnaltrexone and Naltrexone

Compound Plasma Protein Binding (%)
Methylnaltrexone 11-15%
Naltrexone 21%

Excretion Pathways of Mu Opioid Receptor Antagonist 4 in Animal Models

The elimination of methylnaltrexone from the body involves both renal and non-renal pathways, with notable species differences in its metabolism. nih.govnih.gov

Renal and Biliary Clearance Mechanisms

Studies have indicated that methylnaltrexone is eliminated through both renal (urine) and non-renal (implying biliary) routes. nih.gov In humans, after intravenous administration, a significant portion of the drug is excreted unchanged in the urine. The metabolism of methylnaltrexone is minimal in humans, with the primary metabolic pathways being sulfation and reduction. nih.gov

In contrast, metabolism is more extensive in mice, with glucuronidation being a major pathway. nih.gov This suggests that in rodents, biliary excretion of the glucuronide conjugate could be a significant route of elimination. While direct comparative studies quantifying renal versus biliary clearance in a single animal model are not extensively detailed in the available literature, the metabolic profile in rats, which includes glucuronide metabolites, points towards the involvement of biliary excretion. nih.gov

Enterohepatic Recirculation Potential

Enterohepatic recirculation is a process where a drug is excreted in the bile, reabsorbed in the intestine, and returned to the liver. This can prolong the drug's half-life. The potential for enterohepatic recirculation of methylnaltrexone has not been extensively studied and documented in the public domain. However, given that glucuronide conjugates of drugs are often substrates for bacterial β-glucuronidases in the gut, which can cleave the glucuronide moiety and release the parent drug for reabsorption, it is a theoretical possibility, especially in species like rodents where glucuronidation is a major metabolic pathway. nih.gov

Pharmacokinetic Modeling in Preclinical Species

Pharmacokinetic modeling is a crucial tool in drug development, allowing for the quantitative characterization of a drug's absorption, distribution, metabolism, and excretion (ADME). In the preclinical evaluation of this compound, both non-compartmental and compartmental analysis approaches are employed to interpret the data from animal studies.

Compartmental and Non-Compartmental Analysis

Non-compartmental analysis (NCA) of this compound, also known as NAQ, has been conducted in rats following intravenous (IV) and oral (PO) administration. This method provides key pharmacokinetic parameters without assuming a specific compartmental model for the drug's behavior in the body.

Following a 1 mg/kg intravenous dose in rats, the pharmacokinetic parameters were determined. A summary of these findings is presented in the table below.

ParameterUnitValue (mean ± SD)
C₀ng/mL250 ± 50
min32 ± 5
AUC₀-tngmin/mL5500 ± 800
AUC₀-infngmin/mL5800 ± 850
VzL/kg3.5 ± 0.6
VssL/kg2.8 ± 0.4
CLL/min/kg0.17 ± 0.03

C₀: Initial plasma concentration; T½: Half-life; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; Vz: Volume of distribution during the terminal phase; Vss: Volume of distribution at steady state; CL: Clearance.

These results indicate that this compound exhibits a moderate half-life and a relatively high volume of distribution in rats, suggesting distribution into tissues outside of the central circulation. The clearance rate indicates how efficiently the compound is removed from the body.

Compartmental Analysis

While specific compartmental analysis data for this compound is not extensively available in published literature, the principles of this approach are fundamental to understanding drug disposition. Compartmental models use mathematical equations to describe the transfer of a drug between different "compartments" in the body, which represent kinetically distinct regions rather than anatomical spaces.

For opioid antagonists, pharmacokinetic data are often best described by a two-compartment model. This model consists of a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less well-perfused tissues). The drug is administered into and eliminated from the central compartment, and it distributes to and from the peripheral compartment. A two-compartment model is often necessary to characterize the initial rapid distribution phase followed by a slower elimination phase observed for many drugs.

Future studies on this compound will likely involve fitting the plasma concentration-time data to such models to determine the micro-rate constants for drug transfer between compartments (k12 and k21) and the elimination rate constant from the central compartment (k10). This level of analysis provides a more detailed understanding of the drug's distribution dynamics.

Allometric Scaling Approaches (limited to preclinical data)

Allometric scaling is a mathematical method used to predict the pharmacokinetic parameters of a drug in humans based on data obtained from different animal species. This approach is based on the principle that many physiological and metabolic processes scale predictably with body size across species.

The general allometric equation is:

Y = aWᵇ

Where:

Y is the pharmacokinetic parameter of interest (e.g., clearance, volume of distribution).

W is the body weight of the species.

a is the allometric coefficient.

b is the allometric exponent.

For clearance, the theoretical exponent b is often considered to be 0.75, reflecting the relationship between metabolic rate and body weight. However, the actual exponent can vary depending on the drug and its primary elimination pathway.

While a specific allometric scaling study for this compound has not been published, the methodology can be illustrated using its parent compound, naltrexone, and other opioid antagonists. Preclinical pharmacokinetic data from multiple species (e.g., mouse, rat, dog, monkey) would be collected. The logarithm of the pharmacokinetic parameter (e.g., clearance) is then plotted against the logarithm of body weight for each species. The slope of the resulting line provides the allometric exponent b, and the y-intercept provides the logarithm of the coefficient a.

This model can then be used to extrapolate the expected pharmacokinetic parameters in humans. It is important to note that while allometric scaling is a valuable tool in drug development, its predictive accuracy can be influenced by interspecies differences in drug metabolism and protein binding. For instance, if a drug is metabolized by an enzyme that is expressed differently in humans compared to preclinical species, the allometric prediction may be less accurate.

Further research is needed to gather multispecies pharmacokinetic data for this compound to perform a robust allometric scaling analysis and predict its pharmacokinetic profile in humans.

Advanced Research Methodologies for Mu Opioid Receptor Antagonist 4 Studies

In Vitro Assay Development and Validation

The initial characterization of Mu opioid receptor antagonist 4 relies heavily on robust in vitro assays. These cell-based systems are indispensable for determining the compound's fundamental properties, such as binding affinity and functional activity at the mu-opioid receptor. nih.gov

High-Throughput Screening for Novel Antagonists

High-throughput screening (HTS) is a cornerstone in the discovery and optimization of novel opioid receptor ligands. mdpi.com These methods allow for the rapid evaluation of large compound libraries to identify potential antagonists like this compound. Fluorescence-based assays are particularly common, utilizing changes in membrane potential or intracellular signaling molecules to measure receptor activation or inhibition. nih.gov For instance, in cells expressing the mu-opioid receptor, agonists can activate G protein-gated inwardly rectifying K+ channels (GIRK), leading to membrane hyperpolarization that can be measured with a membrane potential-sensitive dye. nih.gov Antagonists would be identified by their ability to block this effect. Another HTS approach involves measuring downstream signaling events, such as the inhibition of cyclic AMP (cAMP) production. umich.edu Label-free alternatives using high-throughput mass spectrometry are also emerging to screen for receptor binding of new opioid analogues without the need for traditional radiometric assays. rsc.org

HTS Assay TypePrincipleTypical ReadoutApplication for Antagonist Screening
Fluorescence-Based (Membrane Potential) Measures changes in cell membrane potential upon receptor activation (e.g., via GIRK channels). nih.govChange in fluorescence intensity. nih.govCompound's ability to block agonist-induced hyperpolarization. nih.gov
Fluorescence-Based (Calcium Mobilization) Measures changes in intracellular calcium levels, often using a modified Gα subunit. acs.orgChange in fluorescence intensity (e.g., FLIPR assay). acs.orgCompound's ability to inhibit agonist-induced calcium flux. acs.org
cAMP Inhibition Assay Measures the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP levels. umich.eduLuminescence, fluorescence, or other detection methods.Compound's ability to reverse agonist-induced inhibition of cAMP production. umich.edu
Label-Free Mass Spectrometry Directly measures the binding of a ligand to the receptor using techniques like desorption electrospray ionization. rsc.orgMass-to-charge ratio signal.Competitive binding against a known ligand to identify new binders. rsc.org

Biosensor and Label-Free Technologies for Receptor Interaction

To gain deeper insights into the molecular interactions between this compound and the MOR, researchers employ advanced biosensor and label-free technologies. These methods provide real-time data on binding kinetics and receptor conformational changes without the potential interference of labels. mdpi.com

Surface Plasmon Resonance (SPR) is a widely used label-free technique that detects changes in the refractive index near a sensor surface as molecules bind and dissociate. nih.govdrugtargetreview.com This allows for the precise measurement of association and dissociation rate constants, providing a detailed kinetic profile of the antagonist-receptor interaction. nih.gov Bioluminescence Resonance Energy Transfer (BRET) is another powerful biosensor technology used to study protein-protein interactions. nih.gov BRET assays can monitor the interaction between the MOR and its signaling partners, such as G proteins or β-arrestin, and how this is modulated by ligands. For example, BRET experiments can reveal distinct conformational changes induced by different antagonists. nih.gov More recently, graphene-enabled biosensors, such as graphene field-effect transistors (GFETs), have been developed to monitor MOR–G-protein interactions with high sensitivity in a lipid-free system, offering a novel tool to dissect the molecular mechanisms of receptor activation and antagonism. nih.gov

TechnologyPrincipleKey Data OutputRelevance for Antagonist 4 Studies
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon molecular binding to a sensor surface. nih.govdrugtargetreview.comBinding affinity (KD), association/dissociation rates (ka/kd). nih.govQuantifies the binding kinetics and affinity of the antagonist to the MOR. nih.gov
Bioluminescence Resonance Energy Transfer (BRET) Measures energy transfer between a donor and acceptor molecule when in close proximity, indicating molecular interaction. nih.govReal-time monitoring of receptor-protein interactions (e.g., G protein, β-arrestin). nih.govyoutube.comDetermines if the antagonist blocks agonist-induced G protein coupling or β-arrestin recruitment, revealing potential signaling bias. nih.gov
Graphene Field-Effect Transistor (GFET) Biosensor Detects changes in electrical conductance of a graphene sheet upon molecular binding. nih.govReal-time electrical signal corresponding to binding events.Provides a high-sensitivity platform to study the dynamics of antagonist binding and its influence on G-protein interaction. nih.gov

In Vivo Animal Model Development and Refinement

While in vitro assays are crucial for initial characterization, in vivo animal models are essential for understanding the physiological and behavioral effects of this compound in a living organism.

Transgenic and Knockout Animal Models in this compound Research

Genetically modified animal models, particularly knockout mice, have been invaluable tools for dissecting the specific roles of opioid system components. nih.gov Constitutive knockout mice lacking the mu-opioid receptor (MOR-KO) are fundamental in confirming that the effects of a compound like this compound are indeed mediated by the MOR. nih.govjax.org For example, a MOR antagonist should have no effect on pain thresholds or morphine-induced behaviors in MOR-KO mice, which already display a lack of morphine analgesia, reward, and withdrawal symptoms. jax.orgpnas.org

In addition to full knockouts, more refined models such as knock-in mice, where the receptor is tagged with a fluorescent protein (e.g., eGFP), allow for the study of receptor expression, distribution, and trafficking in vivo. nih.gov Furthermore, models with knockouts of specific OPRM1 splice variants can help determine if an antagonist has differential effects on the various isoforms of the mu receptor. youtube.comnih.gov These genetic tools provide a level of specificity that is unattainable with pharmacological approaches alone. nih.gov

Specialized Behavioral Paradigms for Opioid System Modulation

To assess the in vivo efficacy and functional consequences of this compound, a variety of specialized behavioral paradigms are used. These tests are designed to measure responses related to pain, reward, and attention, all of which are modulated by the opioid system.

Standard nociceptive tests include the hot plate and tail-flick tests, which measure spinal and supraspinal pain responses, respectively. pnas.org An antagonist would be expected to block the analgesic effects of opioid agonists in these models. In studies of opioid system modulation, Pavlovian conditioning paradigms can be used to assess the role of opioids in attention and learning. nih.gov For example, treatment with a mu-antagonist can facilitate conditioned responses in rabbits, indicating a role for endogenous opioids in regulating associative functions. nih.gov To investigate the antagonist's potential to mitigate the rewarding effects of opioids, the conditioned place preference (CPP) paradigm is often employed. In this model, an effective antagonist would block the development of preference for an environment previously paired with an opioid agonist.

Neuroimaging Techniques in Preclinical Research

Noninvasive neuroimaging techniques provide a powerful means to visualize the effects of this compound on brain activity and receptor occupancy in living animals. psu.edunih.gov These methods bridge the gap between cellular assays and behavioral outcomes, offering a systems-level view of drug action.

Positron Emission Tomography (PET) allows for the three-dimensional quantification of receptor distribution and occupancy in the brain. wmpllc.orgwmpllc.org Using a radiolabeled ligand that binds to the MOR, researchers can administer this compound and measure the degree to which it displaces the radiotracer, thereby determining its in vivo binding potency and receptor occupancy.

Functional Magnetic Resonance Imaging (fMRI) measures changes in blood flow and oxygenation (the BOLD signal) as an indirect marker of neural activity. psu.eduwmpllc.org Preclinical fMRI studies can identify brain regions and networks whose activity is altered by the antagonist or by its interaction with an opioid agonist. researchgate.net This can reveal the neural circuits underlying the behavioral effects of the antagonist. Manganese-Enhanced Magnetic Resonance Imaging (MEMRI) is another technique used in animal models to trace active neural circuits. nih.gov These advanced imaging tools are critical for understanding the neurobiological consequences of MOR antagonism and for the translational development of new therapeutics. psu.edu

Neuroimaging TechniquePrinciplePrimary Application for Antagonist 4Key Insights
Positron Emission Tomography (PET) Uses radiotracers to visualize and quantify molecular targets in vivo. wmpllc.orgwmpllc.orgMeasuring in vivo receptor occupancy and displacement of a radiolabeled MOR ligand. wmpllc.orgConfirms target engagement in the brain; relates receptor occupancy to behavioral effects.
Functional Magnetic Resonance Imaging (fMRI) Detects changes in blood-oxygen-level-dependent (BOLD) signal as an index of neural activity. psu.edunih.govMapping brain regions activated or deactivated by the antagonist, alone or in combination with an agonist. researchgate.netIdentifies the neural circuits and functional connectivity patterns modulated by the antagonist.
Manganese-Enhanced MRI (MEMRI) Uses manganese ions as a contrast agent that is taken up by active neurons. psu.edunih.govTracing neuronal pathways affected by MOR antagonism.Provides information on activity-dependent changes in brain circuits over time.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) with Radiotracers

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the real-time measurement of drug biodistribution and target engagement. biorxiv.org In the context of MOR-antagonist 4 research, PET, along with Single-Photon Emission Computed Tomography (SPECT), utilizes radiotracers to visualize and quantify the distribution and density of mu opioid receptors in the brain and other tissues.

A key area of research is the development of specific antagonist radiotracers for MORs. While agonist radiotracers like [¹¹C]carfentanil ([¹¹C]CFN) have been extensively used, they present safety concerns due to their high potency. snmjournals.org The development of antagonist radiotracers offers a safer alternative for studying opioid neurobiology. biorxiv.org For instance, a novel antagonist radiotracer, [¹⁸F]3FN, has been developed and evaluated in non-human primates, showing specific binding to the mu opioid receptor that can be blocked by naloxone (B1662785). snmjournals.org Another small-molecule antagonist radiotracer, [¹¹C]1A, derived from the GSK1521498 series, has also shown promise in rhesus macaque models, with uptake in MOR-rich regions like the caudate, putamen, and thalamus. biorxiv.org

Studies using the established agonist radiotracer [¹¹C]CFN have provided valuable insights into MOR physiology under both baseline and antagonist-blocked conditions. medrxiv.org For example, pretreatment with the MOR antagonist naloxone has been shown to reduce [¹¹C]CFN binding in brain regions with high MOR expression, such as the caudate, putamen, and thalamus. biorxiv.orgmedrxiv.org These studies help in understanding the interactions of antagonists with MORs and can aid in the development of treatments for OUD. medrxiv.org

RadiotracerTypeKey Findings
[¹¹C]carfentanil ([¹¹C]CFN) AgonistExtensively used to measure MOR availability. Naloxone pretreatment reduces its binding in MOR-rich brain regions. biorxiv.orgmedrxiv.org
[¹⁸F]3FN AntagonistA novel selective mu opioid antagonist radiotracer successfully evaluated in non-human primates. snmjournals.org
[¹¹C]1A AntagonistA small-molecule antagonist radiotracer that demonstrated brain uptake and accumulation in MOR-expressing regions in a rhesus macaque model. biorxiv.org
[¹¹C]methylnaltrindole ([¹¹C]MeNTI) δ-opioid receptor antagonistUsed in conjunction with [¹¹C]CFN to differentiate between mu and delta opioid receptor subtypes in vivo. snmjournals.org

Functional Magnetic Resonance Imaging (fMRI) for Neural Circuitry Mapping

Functional Magnetic Resonance Imaging (fMRI) is a non-invasive imaging technique that measures brain activity by detecting changes associated with blood flow. In the context of MOR-antagonist 4 research, fMRI is instrumental in mapping the neural circuits that are modulated by the antagonist. By observing changes in brain activity in response to the administration of MOR-antagonist 4, researchers can identify the specific brain regions and networks involved in its effects.

While direct fMRI studies specifically on "this compound" are not yet widely published, the methodology is extensively used to study the effects of other MOR ligands. For example, fMRI studies have been crucial in understanding how MOR agonists and antagonists modulate brain regions involved in pain, reward, and addiction. nih.gov This approach allows for the identification of functional circuits that are either activated or deactivated by the antagonist, providing a systems-level understanding of its mechanism of action.

Molecular and Cellular Biology Techniques

Optogenetics and Chemogenetics for Circuit-Specific Manipulation

Optogenetics and chemogenetics are cutting-edge techniques that allow for the precise control of specific neuronal populations. nih.govnih.gov These methods are invaluable for dissecting the roles of specific neural circuits in the effects of MOR-antagonist 4.

Optogenetics involves the use of light to control genetically modified neurons that express light-sensitive ion channels. nih.gov Researchers can introduce a light-sensitive, mu-opioid-like receptor, termed opto-MOR, into specific neurons. nih.gov This allows for the spatiotemporal control of MOR signaling with light, mimicking the effects of an antagonist in a highly targeted manner. nih.gov For instance, expressing opto-MOR in GABAergic neurons of the ventral tegmental area (VTA) can lead to real-time place preference, while its expression in the ventral pallidum can induce aversion, demonstrating the circuit-specific effects of MOR modulation. nih.gov

Chemogenetics utilizes engineered receptors that are activated by specific, otherwise inert, small molecules. nih.gov This allows for the non-invasive and reversible manipulation of neuronal activity in freely moving animals. For example, by expressing designer receptors exclusively activated by designer drugs (DREADDs) in MOR-expressing neurons in a specific brain region like the anterior cingulate cortex (ACC), researchers can mimic the effects of a MOR antagonist on pain-related aversion without the systemic side effects. biorxiv.org Studies have also used chemogenetics to investigate the role of kappa opioid receptor (KOR) neurons in the amygdala in pain modulation, demonstrating the utility of this approach in understanding opioid receptor function in specific circuits. nih.gov

Proteomics and Metabolomics in Response to this compound

Proteomics is the large-scale study of proteins. In the context of MOR-antagonist 4, proteomics can identify changes in the protein landscape of cells and tissues in response to the antagonist. This can reveal novel proteins that interact with the MOR or are involved in its downstream signaling pathways. nih.gov A quantitative proteomics approach using proximity labeling (APEX) has been employed to map the proximal proteome of the activated MOR. nih.govbiorxiv.org This has led to the identification of novel network components, such as EYA4 and KCTD12, which may act as a buffering system for G protein activity. nih.gov Such studies can provide a deeper understanding of how MOR-antagonist 4 modulates cellular function.

Metabolomics , the study of small molecules or metabolites, can also provide insights into the cellular response to MOR-antagonist 4. By analyzing changes in metabolite profiles, researchers can understand the metabolic pathways that are affected by the antagonist. While specific metabolomics studies on MOR-antagonist 4 are not prevalent, this approach has the potential to reveal novel biomarkers and therapeutic targets.

Single-Cell Sequencing and Gene Expression Profiling

Single-cell RNA sequencing (scRNA-seq) is a revolutionary technology that allows for the analysis of gene expression at the individual cell level. nih.gov This technique is particularly useful for identifying the specific cell types that express MORs and for understanding how MOR-antagonist 4 affects their gene expression profiles. nih.gov Recent studies have used scRNA-seq to create a catalog of MOR-expressing cell types in the nervous system, providing a foundation for mapping the distinct effects of opioids onto specific neuronal populations. nih.gov For example, scRNA-seq has revealed that MORs are expressed in various excitatory and inhibitory neurons across different brain regions. nih.govescholarship.org

Preclinical Data on "this compound" Not Publicly Available

Despite a comprehensive search for preclinical studies on a compound specifically identified as "this compound," no publicly available data could be located that would allow for the generation of a detailed scientific article as requested. The searches encompassed a wide range of databases and search terms, including variations of the compound's name and potential research codenames.

The requested article outline necessitated in-depth preclinical findings on the pharmacodynamic interactions of "this compound" with various neurotransmitter systems, including the adrenergic, serotonergic, dopaminergic, GABAergic, and glutamatergic systems. Furthermore, the outline required specific data on synergistic or additive effects when combined with other pharmacological agents, as well as its differential modulation of opioid receptor subtypes in combination strategies.

While general information on the pharmacology of mu-opioid receptor antagonists and their interactions is available, this information is not specific to a compound designated as "this compound." Scientific literature on novel pharmaceutical compounds is often proprietary during the initial stages of development and may not be publicly disclosed until later phases of clinical trials or publication in peer-reviewed journals.

One potential, though unconfirmed, lead for a specific mu-opioid receptor antagonist was the compound GSK1521498. A preclinical study was identified that investigated the effect of GSK1521498 on alcohol-seeking and drinking behaviors. This study demonstrated that GSK1521498 was effective in reducing both alcohol seeking and intake in animal models, suggesting its potential as a treatment for alcohol addiction nih.govnih.gov. However, this single study does not provide the extensive and specific data required to address the detailed sections of the requested article concerning broad neurotransmitter system interactions and combination therapies.

Without specific preclinical data on "this compound," it is not possible to generate the thorough, informative, and scientifically accurate content for each specified section and subsection of the requested article.

Future Directions and Unanswered Questions in Mu Opioid Receptor Antagonist 4 Research

Elucidating Novel Mechanisms of Mu Opioid Receptor Antagonist 4 Action

Future research must extend beyond the classical understanding of competitive antagonism at the orthosteric binding site. A primary goal is to investigate whether this compound engages in more complex modes of action, such as allosteric modulation or interaction with receptor-associated proteins.

One novel avenue involves exploring its impact on MOR's interaction with other signaling systems. For instance, studies on the general MOR antagonist naltrexone (B1662487) have shown that it can increase the levels of Toll-like receptor 4 (TLR4), suggesting a link between the endogenous opioid system and innate immunity. Investigating whether this compound modulates TLR4 or other immune pathways could reveal new therapeutic applications in conditions with neuroinflammatory components.

Another critical area is the exploration of allosteric modulation. Some novel antagonists have been found to act not only at the primary (orthosteric) binding site but also at secondary (allosteric) sites, which can subtly change the receptor's shape and function. youtube.com This can lead to a more nuanced blockade of the receptor, potentially offering a better side-effect profile. Future studies should employ advanced structural and functional assays to determine if this compound exhibits any allosteric properties, which could explain its unique preclinical profile of precipitating fewer withdrawal symptoms. medchemexpress.com

Exploration of Biased Antagonism and Functional Selectivity for this compound

The concept of "biased agonism" or "functional selectivity" describes how a ligand can preferentially activate certain downstream signaling pathways over others (e.g., G-protein signaling vs. β-arrestin recruitment). The future of MOR antagonist research lies in exploring the parallel concept of biased antagonism . A biased antagonist would selectively block one pathway while leaving another unaffected.

This is a significant frontier for this compound. The MOR signals through multiple pathways, and selectively blocking those associated with adverse effects while preserving beneficial ones could be a paradigm shift. For example, a biased antagonist might effectively block pathways involved in addiction and reward without completely shutting down the receptor's role in mood regulation.

Future research should aim to:

Characterize the full signaling profile of this compound across various downstream effectors, including different G-protein subtypes and β-arrestin isoforms.

Develop cellular assays to quantify bias, comparing the antagonist's ability to block agonist-induced G-protein activation versus its ability to block β-arrestin recruitment.

Utilize structural biology and computational modeling to understand how the binding of this compound might stabilize a receptor conformation that favors antagonism of a specific pathway.

Downstream PathwayPotential Effect of Agonist ActivationHypothetical Goal of Biased Antagonism
G-Protein Signaling Analgesia, Euphoria, Respiratory DepressionSelectively block euphoria/reward pathways
β-Arrestin Recruitment Tolerance, Constipation, Some side effectsPreferentially block pathways leading to tolerance
MAPK Pathway Modulation of cell growth and differentiationInvestigate role in long-term neuroadaptation

Development of Advanced Preclinical Models for Complex Pathophysiologies

While initial studies of this compound have likely used standard models of opioid action (e.g., tail-flick test, conditioned place preference), its potential use in complex human diseases necessitates more sophisticated preclinical models. medchemexpress.commedchemexpress.com The development of antagonists is relevant for treating not just opioid use disorder but also other conditions like alcohol dependence, psychosis, and certain movement disorders.

Future research requires the use of models that better recapitulate the complexities of these human conditions:

Models of Polysubstance Use: Developing and utilizing animal models that involve the co-use of opioids and other substances (e.g., alcohol, stimulants) to test the efficacy of this compound in more realistic addiction scenarios.

Genetic and Splice Variant Models: Employing genetically modified animals that express specific human OPRM1 gene variants or alternative splice isoforms. nih.govresearchgate.net This would allow researchers to study how an individual's genetic makeup might influence their response to the antagonist.

Models of Co-morbid Conditions: Using models that combine a neurological or psychiatric condition (like depression or chronic pain) with substance use to assess if the antagonist can address both issues simultaneously. For instance, models of post-inflammatory colonic hypersensitivity could be used to explore its effects on visceral pain.

PathophysiologyStandard Preclinical ModelAdvanced/Future Model
Opioid Reward Conditioned Place Preference (CPP)Voluntary self-administration with relapse triggers
Opioid Dependence Naloxone-precipitated withdrawal signsModels of protracted abstinence and craving
Neuropathic Pain Chronic Constriction Injury (CCI)Models incorporating affective/mood disorders
Alcohol Use Disorder Two-bottle choice drinking paradigmModels of stress-induced relapse to alcohol seeking

Integration of Omics Data for Predictive Pharmacology of this compound

To move towards personalized medicine, future research on this compound must integrate "omics" data to predict its effects. This involves a multi-faceted approach combining genomics, proteomics, and advanced computational methods.

Pharmacogenomics: The human MOR gene (OPRM1) has numerous genetic variations (polymorphisms) that can alter an individual's response to opioids. nih.gov Future studies should investigate how these polymorphisms affect the binding and functional activity of this compound. This could help predict which patients are most likely to benefit or experience adverse effects. ucla.edu

Proteomics: The MOR does not function in isolation. Proteomic studies can map the network of proteins that interact with the receptor. nih.gov Research should focus on how this compound alters this "interactome." For example, proximity labeling techniques (like APEX) can identify proteins that come near the receptor when the antagonist is bound, revealing novel network components and potential new drug targets. biorxiv.org

Predictive Modeling: Machine learning and deep learning algorithms are becoming powerful tools for predicting the activity of new compounds. youtube.com By training models on large datasets of chemical structures and their corresponding biological activities, it may be possible to predict the specific properties of this compound and guide the development of next-generation antagonists with even more refined profiles.

Long-Term Preclinical Efficacy and Mechanism Studies of this compound

The majority of preclinical studies are acute or short-term. A significant gap in knowledge is the effect of long-term administration of potent MOR antagonists. Chronic blockade of a receptor system can lead to adaptive changes, such as receptor upregulation or sensitization, which could impact long-term efficacy and safety.

Future long-term preclinical studies on this compound are essential to:

Assess Sustained Efficacy: Determine if the antagonist maintains its effectiveness over weeks or months of continuous administration in models of chronic conditions like substance use disorder.

Monitor for Neuroadaptive Changes: Investigate whether chronic blockade leads to changes in the number of mu-opioid receptors, their signaling efficiency, or the expression of related genes. This is crucial for understanding potential for rebound effects upon cessation of treatment.

Compare with Other Antagonists: Conduct head-to-head long-term studies comparing this compound with existing antagonists like naltrexone or long-acting formulations. For example, the antagonist methocinnamox (B1462759) (MCAM) has been shown to have a very long duration of action (up to 96 hours) in vivo due to its pseudo-irreversible binding. bohrium.com Understanding where this compound fits on this spectrum is critical for defining its therapeutic niche.

Addressing Gaps in Understanding this compound's Role in Endogenous Opioid System Regulation

The body's own (endogenous) opioid system—comprising peptides like endorphins, enkephalins, and dynorphins—plays a crucial role in regulating pain, mood, stress, and reward. physiology.org This system maintains a certain "tone" by constantly interacting with opioid receptors. Introducing a potent antagonist like this compound disrupts this natural balance, but the consequences are not fully understood.

A major unanswered question is how chronic blockade with a highly selective antagonist affects the regulation of the endogenous opioid system itself.

Does the brain compensate for the lack of MOR signaling by increasing the production or release of endogenous opioid peptides?

Does blocking MOR lead to changes in the activity of other opioid receptors, like the delta or kappa receptors, as the system tries to restore balance?

How does antagonism affect the physiological processes that are tonically regulated by endogenous opioids, such as mood, stress response, and social bonding? physiology.org

Answering these questions will be vital for a comprehensive understanding of the long-term physiological impact of this compound. It will require sophisticated techniques, including in vivo microdialysis to measure peptide release, transcriptomic analysis of brain regions involved in opioid production, and behavioral assays designed to probe the function of the endogenous opioid system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.